molecular formula C17H15N3O3 B11055862 Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B11055862
M. Wt: 309.32 g/mol
InChI Key: RBRVWQUMLVDXSN-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridin-2-ylmethyl group: This step may involve nucleophilic substitution reactions.

    Esterification: The final step often involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. For example, it might bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine derivatives: Compounds with similar core structures but different substituents.

    Pyridine-containing compounds: Molecules that include the pyridine ring but differ in other structural aspects.

Uniqueness

Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C17H15N3O3/c1-11-13(17(22)23-2)9-14-15(19-11)6-8-20(16(14)21)10-12-5-3-4-7-18-12/h3-9H,10H2,1-2H3

InChI Key

RBRVWQUMLVDXSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)CC3=CC=CC=N3)C(=O)OC

Origin of Product

United States

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